Ethyl 8-bromo-2-naphthalenecarboxylate
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Overview
Description
Ethyl 8-bromo-2-naphthalenecarboxylate is a chemical compound with the molecular formula C13H11BrO2. It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position and an ethyl ester group at the 2nd position of the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-2-naphthalenecarboxylate typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. One common method includes:
Bromination: 2-naphthalenecarboxylic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 8th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-2-naphthalenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 8-substituted naphthalenecarboxylates.
Reduction: Formation of Ethyl 2-naphthalenecarboxylate.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Scientific Research Applications
Ethyl 8-bromo-2-naphthalenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-2-naphthalenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromooctanoate: Similar in having a bromine atom and ethyl ester group but differs in the aliphatic chain structure.
Ethyl 2-bromoacetate: Similar in having a bromine atom and ethyl ester group but differs in the acetic acid derivative structure.
Uniqueness
Ethyl 8-bromo-2-naphthalenecarboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to aliphatic or simpler aromatic compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C13H11BrO2 |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 8-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3 |
InChI Key |
WTJDVEDHERPNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
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